molecular formula C16H7F12OP B14866201 [3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium

[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium

Cat. No.: B14866201
M. Wt: 474.18 g/mol
InChI Key: FPKNFDJYTOLTBA-UHFFFAOYSA-N
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Description

[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium is a complex organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trifluoromethyl groups and a phosphonium center, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium typically involves the reaction of cyclohexa-2,4-dien-1-ylidene derivatives with trifluoromethylated phenyl compounds under controlled conditions. The reaction is often catalyzed by transition metals and requires an inert atmosphere to prevent unwanted side reactions. The reaction conditions include temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is essential for consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition of certain biochemical processes. The presence of trifluoromethyl groups enhances its binding affinity to target molecules, making it a potent inhibitor in various biological systems .

Properties

Molecular Formula

C16H7F12OP

Molecular Weight

474.18 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium

InChI

InChI=1S/C16H7F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-5H,6H2

InChI Key

FPKNFDJYTOLTBA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=CC1=[P+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F)C(F)(F)F

Origin of Product

United States

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